molecular formula C13H18Br2N2O B1667023 Ambroxol CAS No. 18683-91-5

Ambroxol

Cat. No.: B1667023
CAS No.: 18683-91-5
M. Wt: 378.1 g/mol
InChI Key: JBDGDEWWOUBZPM-XYPYZODXSA-N
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Description

Ambroxol is a widely used drug primarily known for its mucolytic properties, which means it helps break down mucus. It is commonly used in the treatment of respiratory diseases associated with excessive or thick mucus. This compound is often found in cough syrups and other formulations aimed at easing productive coughs and improving mucus clearance .

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. This compound has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.

Chemical Reactions Analysis

Types of Reactions: Ambroxol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be a heat-stable but humidity-sensitive compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 3,5-dibromo-2-aminobenzoic acid and other brominated derivatives .

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of ambroxol hydrochloride?

A1: While this compound hydrochloride is known for its mucolytic properties, research indicates that it exerts some of its effects by interacting with the enzyme β-glucocerebrosidase (GCase). []

Q2: How does this compound hydrochloride affect GCase activity?

A2: this compound hydrochloride acts as a small-molecule chaperone for GCase, facilitating its transition to the lysosome. [] This can improve lysosomal function and potentially increase GCase enzyme activity, although the effect may vary depending on the specific GCase mutation present. []

Q3: What are the downstream effects of this compound hydrochloride's interaction with GCase?

A3: Increased GCase activity, potentially mediated by this compound hydrochloride, may contribute to a reduction in α-synuclein levels. [] This is particularly relevant in the context of Parkinson's disease, where α-synuclein aggregation is a hallmark.

Q4: Does this compound hydrochloride have other targets besides GCase?

A4: Yes, research suggests that this compound hydrochloride can also affect chloride transport in cystic fibrosis airway epithelial cells by enhancing the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) and influencing the epithelial Na+ channel (ENaC). []

Q5: How does this compound hydrochloride impact inflammation?

A5: this compound hydrochloride demonstrates anti-inflammatory effects, potentially through various mechanisms. Studies have shown it can reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, MCP-1, and TGF-β1 in lung injury models. [, ] It may also modulate the expression of nuclear factor kappa B (NF-κB) and intercellular adhesion molecule-1 (ICAM-1). []

Q6: What is the stability of this compound hydrochloride in different formulations?

A6: The stability of this compound hydrochloride can vary depending on the formulation. Research has investigated the beyond-use date (BUD) of this compound hydrochloride syrup, finding that drug levels remained above 90% for a significant period, with BUD estimations varying based on specific brands. []

Q7: Are there strategies to improve the stability of this compound hydrochloride formulations?

A7: Yes, research highlights the use of carbon dioxide in this compound hydrochloride injections to remove oxygen, potentially enhancing stability and extending shelf life. []

Q8: How is this compound hydrochloride absorbed and distributed in the body?

A8: this compound hydrochloride demonstrates high solubility and permeability, classifying it as a BCS Class I drug. [] Its transport across the intestinal barrier appears to be primarily transcellular and driven by passive diffusion, suggesting efficient absorption. []

Q9: What is the impact of this compound hydrochloride on pulmonary surfactant?

A9: Several studies highlight the potential of this compound hydrochloride to influence pulmonary surfactant. It has demonstrated the ability to increase the concentration of phospholipids, a major component of surfactant, in fetal rat lungs. [] Research also suggests this compound may promote surfactant synthesis and secretion, potentially improving lung function in conditions like respiratory distress syndrome (RDS). [, , ]

Q10: What are the results of studies using this compound hydrochloride in acute lung injury models?

A10: this compound hydrochloride has shown protective effects in various animal models of acute lung injury (ALI). In rats with ALI induced by oleic acid, this compound increased serum SOD levels and diminished lung tissue damage. [] Similar protective effects were observed in rat models of ischemia-reperfusion injury, where this compound reduced inflammatory markers and oxidative stress. [, ]

Q11: Are there strategies to enhance the delivery of this compound hydrochloride to specific tissues?

A11: Yes, researchers have explored transdermal delivery of this compound hydrochloride using gel formulations. [] Incorporating permeation enhancers like propylene glycol monocaprylate into these gels has shown promise in increasing this compound permeation through mouse skin. []

Q12: What analytical methods are commonly employed to quantify this compound hydrochloride?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis and tandem mass spectrometry (MS/MS), are frequently used for the quantification of this compound hydrochloride in biological samples like plasma and syrup formulations. [, , ]

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